alpha-Hexabromocyclododecane

Beschreibung

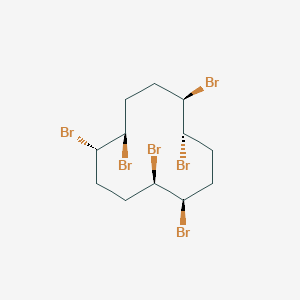

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-PQTSNVLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873771, DTXSID401016672 | |

| Record name | (+/-)-α-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-50-6, 678970-15-5 | |

| Record name | α-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexabromocyclododecane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-α-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-HEXABROMOCYCLODODECANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Dynamics of α Hexabromocyclododecane

Global and Regional Distribution of α-Hexabromocyclododecane in Abiotic Matrices

Alpha-Hexabromocyclododecane (α-HBCDD), a diastereomer of the brominated flame retardant hexabromocyclododecane, is a persistent organic pollutant (POP) that has been detected in various environmental compartments globally. nih.govnih.govresearchgate.net Its distribution is a result of its widespread use in industrial and consumer products, leading to its release into the environment during production, use, and disposal.

Atmospheric Transport and Deposition Mechanisms

Due to its semi-volatile nature, α-HBCDD can be transported over long distances in the atmosphere, far from its original sources. nih.gov This long-range transport is a key factor in its presence in remote regions like the Arctic. nih.gov In the atmosphere, α-HBCDD exists in both the gas phase and adsorbed to airborne particulate matter. researchgate.netacs.org The partitioning between these two phases influences its transport and deposition. Deposition occurs through both wet (e.g., rain and snow) and dry processes, leading to the contamination of terrestrial and aquatic ecosystems. acs.org

Atmospheric concentrations of HBCDDs, including the alpha isomer, have been observed to be higher in urban and industrial areas, which are considered primary emission sources. researchgate.net However, its detection in remote locations underscores the significance of atmospheric transport. nih.gov For instance, a study in the Great Lakes region of North America found that α-HBCDD and γ-HBCDD were the dominant isomers in atmospheric particle samples. nih.gov

Aquatic System Contamination: Surface Waters, Wastewater, and Sediments

Aquatic environments serve as significant sinks for α-HBCDD. The compound enters surface waters through atmospheric deposition, runoff from contaminated land, and particularly through the discharge of treated and untreated wastewater. semanticscholar.org Wastewater treatment plants are not always effective at completely removing HBCDDs, leading to their release into rivers and coastal areas. nih.gov

Given its hydrophobic properties, α-HBCDD has a low solubility in water and a high affinity for particulate matter. researchgate.net This causes it to adsorb to suspended particles and eventually settle into the sediment. semanticscholar.org Sediments can thus act as long-term reservoirs of α-HBCDD, with the potential for resuspension and re-entry into the water column. researchgate.net Studies have documented the presence of α-HBCDD in surface waters and sediments globally, with concentrations varying depending on proximity to industrial and urban sources. nih.govnih.govnih.gov For example, in sediments from the Detroit River and Lake Erie, γ-HBCDD was the predominant isomer, but α-HBCDD was also detected at several sites. nih.gov

Terrestrial Environment Presence: Soils and Dust

The terrestrial environment is another major repository for α-HBCDD. Contamination of soils occurs through atmospheric deposition and the application of sewage sludge as a fertilizer, as HBCDDs can accumulate in sludge during wastewater treatment. researchgate.net

Indoor dust is a significant reservoir for α-HBCDD, primarily due to the abrasion and degradation of consumer products containing HBCDDs, such as electronics, furniture, and building materials. nih.govoaepublish.comacs.org The isomeric profile in indoor dust can differ from that of the technical mixtures, often showing a higher proportion of α-HBCDD. nih.govrsc.org For example, a study in Basrah, Iraq, found that α-HBCDD was the predominant isomer in indoor and outdoor dust samples. rsc.org Total concentrations of HBCDDs in soil and road dust in Shanghai were found to range from 0.30 to 249 ng/g dw and 4.11 to 508 ng/g dw, respectively. nih.gov

Biotic Accumulation and Isomeric Profiles of α-Hexabromocyclododecane

The lipophilic and persistent nature of α-HBCDD leads to its accumulation in the tissues of living organisms. A notable phenomenon is the shift in the isomeric profile of HBCDDs within biota compared to the technical mixtures, with α-HBCDD often becoming the dominant isomer. acs.org

Bioaccumulation in Aquatic Organisms (e.g., Fish, Invertebrates)

α-HBCDD is readily absorbed by aquatic organisms from their environment and diet. nih.gov It biomagnifies in aquatic food webs, meaning its concentration increases at successively higher trophic levels. nih.gov Consequently, top predators such as large fish and marine mammals can accumulate high concentrations of α-HBCDD. acs.org

Numerous studies have documented the presence of α-HBCDD in a wide array of aquatic species. researchgate.net While the technical HBCDD mixture is predominantly composed of the γ-isomer, the α-isomer is often the most abundant form found in aquatic biota. nih.govmdpi.com This suggests that organisms may preferentially absorb or retain α-HBCDD, or that biotransformation from other isomers to the more stable α-form occurs. mdpi.comwikipedia.org

Table 1: Concentration of α-HBCDD in Various Aquatic Organisms

| Species | Location | Concentration (ng/g lipid weight) | Predominant Isomer |

|---|---|---|---|

| Fish | North Sea estuaries, Europe | Not specified | α-HBCDD |

| Grass carp | East China | Not specified | α-HBCDD (89.8%) |

| Apple snails | East China | Not specified | α-HBCDD (44.9%) |

| Marine Mammals | Global | Up to 9600 | α-HBCDD |

Occurrence in Terrestrial Wildlife (e.g., Birds, Mammals)

α-HBCDD is also found in terrestrial wildlife, indicating its widespread environmental distribution and bioavailability. mdpi.com Birds of prey and other top predators in terrestrial ecosystems can accumulate significant levels of α-HBCDD, often through the consumption of contaminated prey, including aquatic organisms. acs.org

High concentrations of α-HBCDD have been reported in the eggs of various bird species, which is a matter of concern for their reproductive success. nih.gov In these biological samples, α-HBCDD is consistently the dominant isomer detected. researchgate.net

Table 2: Concentration of α-HBCDD in Terrestrial Wildlife

| Species | Location | Concentration (ng/g lipid weight) | Predominant Isomer |

|---|---|---|---|

| Birds of Prey | Global | Up to 19,200 | α-HBCDD |

| Gulls (liver) | Not specified | 65.51 ± 27.96 | α-HBCDD |

Predominance of α-Hexabromocyclododecane in Biota: Mechanisms and Implications

While the commercial hexabromocyclododecane (HBCD) mixture is primarily composed of the γ-HBCD diastereomer (approximately 75–89%), it is the α-HBCD isomer that is predominantly detected in biota, including wildlife and humans. nih.govpreprints.orgnih.gov This stereoisomer shift from environmental sources to living organisms is a critical aspect of α-HBCD's environmental profile and is attributed to a combination of physiological and metabolic factors within organisms. nih.govacs.org The elevated levels of α-HBCD found in biological tissues are primarily explained by diastereomer-selective uptake, differing metabolic rates among the isomers, and in vivo stereoisomerization processes. oup.com

Diastereomer-Selective Uptake and Differential Metabolic Rates

Research indicates that the various HBCD diastereomers exhibit different toxicokinetic behaviors within organisms. ovid.com The predominance of α-HBCD in biota is strongly linked to its higher resistance to metabolic degradation compared to the β- and γ- isomers. frontiersin.org Studies in various species, including fish and rats, have shown that α-HBCD is metabolized to a lower degree, leading to its persistence and bioaccumulation. nih.govnih.gov

The metabolic rates of the diastereomers follow a general order of β > γ > α. nih.gov For instance, in male Sprague-Dawley rats, β-HBCD and γ-HBCD were extensively metabolized through multiple pathways, whereas α-HBCD metabolism was limited to the formation of two hydroxylated metabolites without debromination or stereoisomerization. nih.gov This slower metabolism of α-HBCD results in a longer biological half-life. In mice, α-HBCD has a terminal half-life of approximately 17 days, while γ-HBCD's is only 1-4 days. nih.govovid.com Similarly, in the marine fish Nibea albiflora, the half-life of α-HBCD was found to be the longest (12.36–29.62 days) compared to β-HBCD (5.27–11.67 days) and γ-HBCD (11.46–16.06 days). frontiersin.org

This differential metabolism and subsequent persistence explain why α-HBCD becomes enriched at higher trophic levels. mdpi.comindustrialchemicals.gov.au Its greater stability and slower elimination lead to its biomagnification in food webs, with concentrations increasing significantly in top predators like marine mammals and birds of prey. nih.govacs.orgmdpi.com

Half-lives of HBCD Diastereomers in Biota

| Diastereomer | Organism | Half-life (t1/2) |

|---|---|---|

| α-HBCD | Mouse | ~17 days |

| γ-HBCD | Mouse | ~1-4 days |

| α-HBCD | Nibea albiflora (marine fish) | 12.36–29.62 days |

| β-HBCD | Nibea albiflora (marine fish) | 5.27–11.67 days |

| γ-HBCD | Nibea albiflora (marine fish) | 11.46–16.06 days |

In Vivo Stereoisomerization Processes

Another key mechanism contributing to the prevalence of α-HBCD is the in vivo biotransformation of other HBCD isomers into the more stable α-form. oup.com Studies have demonstrated that both β-HBCD and γ-HBCD can be stereoisomerized to α-HBCD within living organisms. frontiersin.orgnih.gov This conversion process has been observed in various species, including mice, rats, earthworms, and fish. nih.govfrontiersin.orgnih.gov

For example, after oral exposure to γ-HBCD in mice, both α-HBCD and β-HBCD were detected in fat and feces. wikipedia.org In the fish Nibea albiflora, α-HBCD was detected in all exposure groups, including those only exposed to β-HBCD or γ-HBCD, indicating biotransformation. frontiersin.org Conversely, studies show that α-HBCD does not appear to stereoisomerize back to the β- or γ- forms. nih.govwikipedia.orgresearchgate.net

This unidirectional isomerization pathway, combined with the inherent metabolic stability of α-HBCD, creates a scenario where organisms not only retain α-HBCD more effectively but also produce it internally from the less stable isomers they ingest. ovid.comnih.gov This dual mechanism solidifies the predominance of α-HBCD in biological tissues, even when the primary environmental exposure is to γ-HBCD. frontiersin.orgnih.gov

Spatiotemporal Trends and Factors Influencing α-Hexabromocyclododecane Distribution

The distribution of α-Hexabromocyclododecane in the environment is not uniform, showing significant variation based on geography, land use, and time. Its presence in remote locations is evidence of long-range environmental transport, while higher concentrations are typically found near human activity centers. epa.govresearchgate.net

Impact of Industrialization and Urbanization on Environmental Concentrations

There is a strong correlation between the concentration of HBCD in the environment and the degree of industrialization and urbanization. preprints.orgnih.gov Higher levels of HBCD, including the α-diastereomer, are consistently found in industrial and urban areas compared to rural or remote locations. nih.govacs.org This is attributed to emissions from manufacturing facilities that produce or use HBCD, as well as the lifecycle of HBCD-containing products, from use to disposal. acs.orgfao.org

Studies in China's Pearl River Delta found that concentrations of total HBCD in surface soils were highly correlated with urbanization level, population density, and regional GDP. nih.gov Soils from residential and industrial areas contained significantly higher concentrations than those from other land-use types. preprints.orgnih.gov For example, one study noted mean HBCD concentrations in soils from waste dumping sites (67.4 ng/g) and industrial areas (37.9 ng/g) were substantially higher than in farmland soils (7.75 ng/g). preprints.orgnih.gov The link to urbanization is also evident in wildlife, with one study finding the highest HBCD concentrations in terrestrial passerine birds at an urban site. iaea.org

The primary sources in these developed areas include industrial wastewater, atmospheric deposition, and the leaching and abrasion of products like insulation foams and textiles that contain HBCD. nih.govresearchgate.netresearchgate.net

HBCD Concentrations in Surface Soil by Land Use

| Land Use Type | Median ΣHBCD Concentration (ng/g dry weight) | Location |

|---|---|---|

| Residential | 1.75 | Pearl River Delta, China |

| Industrial | - (Mean: 37.9) | Ningbo, China |

| Waste Dumping | - (Mean: 67.4) | Ningbo, China |

| Farmland | - (Mean: 7.75) | Ningbo, China |

Temporal Trends in α-Hexabromocyclododecane Environmental Levels

Temporal trend studies, often using dated sediment cores or long-term wildlife monitoring archives, have been conducted to understand how HBCD concentrations have changed over time. The results vary by region and are often influenced by local market demand and regulations on other flame retardants. nih.govacs.org

In some regions, HBCD levels in biota have shown an increasing trend. acs.org For instance, after the ban on polybrominated diphenyl ethers (PBDEs) in 2004, HBCD levels in fish in the United States increased. nih.gov A study of guillemot eggs from the Baltic Sea, spanning from 1969 to 2001, found that after an initial peak and decrease in the 1970s, HBCD concentrations increased again in the late 1980s and remained stable at a relatively high level. acs.org

More recent studies have also documented rising concentrations. An analysis of sediments near a manufacturing plant in China revealed a significant increasing trend, with annual increases of 12.9-41.6% in total HBCD concentrations at four sites over a five-year period. nih.gov Similarly, a study in China's prosperous Jiangsu province noted a significant rise in HBCD levels in industrial area soil between 2014 and 2019, with a 12% annual increase. researchgate.net These trends suggest that despite regulations in some parts of the world, HBCD, and by extension the persistent α-HBCD, continues to accumulate in the environment from both historical and ongoing sources. researchgate.net

Toxicokinetic and Mechanistic Studies of α Hexabromocyclododecane

Absorption, Distribution, Metabolism, and Elimination (ADME) of α-Hexabromocyclododecane

Alpha-hexabromocyclododecane (α-HBCDD), a prominent stereoisomer of the commercial hexabromocyclododecane (HBCDD) mixture, is frequently detected in environmental and biological samples. nih.govresearchgate.net Understanding its absorption, distribution, metabolism, and elimination (ADME) is crucial for assessing its potential toxicological impact. Studies in female C57BL/6 mice have shown that approximately 90% of an administered oral dose of α-HBCDD is absorbed. nih.govresearchgate.net

Once absorbed, the disposition of α-HBCDD is largely governed by its lipophilic nature, leading to its distribution and accumulation in lipid-rich tissues. nih.govresearchgate.net The elimination of α-HBCDD and its byproducts occurs through both feces and urine. The parent compound and its metabolites are excreted in the feces, while only metabolites are found in the urine. nih.govresearchgate.net

Stereoisomer-Specific Toxicokinetics of α-Hexabromocyclododecane

The toxicokinetic profile of α-HBCDD is distinct from that of the other major stereoisomers, β-HBCDD and γ-HBCDD. Notably, α-HBCDD is more resistant to metabolism and is biologically persistent. wikipedia.orgfrontiersin.org Unlike γ-HBCDD, which can undergo stereoisomerization to α- and β-HBCDD in vivo, no such conversion has been observed after exposure to α-HBCDD. nih.govnih.gov This resistance to metabolic transformation contributes to the predominance of α-HBCDD in wildlife and human tissues, despite γ-HBCDD being the main component of the commercial mixture. nih.govresearchgate.netoup.com

The difference in metabolic rates between the stereoisomers is a key factor in their toxicokinetics. oup.com For instance, in vitro studies using rat liver microsomes have demonstrated that α-HBCDD is metabolized to a lesser extent than the β- and γ-diastereomers. oup.com This stereoisomer-specific behavior has significant implications for risk assessment, as extrapolating toxicological data from the commercial HBCDD mixture may not accurately reflect the risks associated with exposure to the more persistent α-HBCDD. nih.govwikipedia.org

Bioaccumulation Potential and Biological Half-Lives of α-Hexabromocyclododecane

The persistent nature of α-HBCDD contributes to its potential for bioaccumulation. nih.govresearchgate.net Studies have indicated that α-HBCDD accumulates in tissues, a characteristic supported by its longer biological half-life compared to other stereoisomers. wikipedia.orgnih.gov

Due to its high lipophilicity, α-HBCDD preferentially partitions into lipid-rich tissues. nih.govresearchgate.net Following exposure, the major depots for this compound are adipose tissue, liver, muscle, and skin. nih.govresearchgate.net This distribution pattern is consistent with other persistent organic pollutants. The accumulation in these tissues is dose-dependent, with evidence of nonlinear accumulation at higher doses. nih.govresearchgate.net In contrast to γ-HBCD where the liver is a major depot, α-HBCD is found in higher concentrations in adipose tissue. nih.govnih.gov

Tissue Distribution of α-Hexabromocyclododecane

This table summarizes the primary tissues where α-HBCDD accumulates due to its lipophilic nature.

| Tissue | Relative Accumulation | Reference |

|---|---|---|

| Adipose Tissue | High | nih.govresearchgate.net |

| Liver | High | nih.govresearchgate.net |

| Muscle | High | nih.govresearchgate.net |

| Skin | High | nih.govresearchgate.net |

The elimination of α-HBCDD from the body is a biphasic process, characterized by an initial rapid phase followed by a much slower terminal phase. nih.govresearchgate.net The initial whole-body half-life is estimated to be around 1 to 3 days, which is largely influenced by the presence of more polar metabolites in the blood and urine. nih.govresearchgate.net However, the terminal half-life is significantly longer, with estimates of up to 17 to 21 days, indicating the potential for long-term persistence and bioaccumulation. nih.govresearchgate.netwikipedia.org This contrasts with the shorter biological half-life of γ-HBCDD, which is approximately 1 to 4 days. wikipedia.org

Elimination Half-Lives of α-Hexabromocyclododecane

This table presents the initial and terminal half-lives of α-HBCDD, highlighting its biphasic elimination pattern.

| Elimination Phase | Half-Life | Reference |

|---|---|---|

| Initial | ~1-3 days | nih.govresearchgate.net |

| Terminal | 17-21 days | nih.govresearchgate.netwikipedia.org |

Metabolic Pathways and Metabolite Characterization of α-Hexabromocyclododecane

The metabolism of α-HBCDD is less extensive compared to other stereoisomers, which is a primary reason for its bioaccumulation. frontiersin.org The main metabolic pathway appears to be oxidation. frontiersin.org

Identification of Hydroxylated Metabolites and Their Isomers

In studies with mice exposed to α-HBCDD, four hydroxylated metabolites have been identified in fecal extracts. acs.org One of these metabolite isomers was also consistently found in the liver, brain, and adipose tissue. acs.org The formation of these hydroxylated derivatives is a result of phase I metabolism. nih.gov In contrast, the metabolism of γ-HBCDD leads to a greater variety of metabolites, including monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene. acs.org The distinct metabolic products of α-HBCDD underscore the stereoisomer-specific biological fate of HBCDDs. acs.org

Formation of Covalent Adducts with Biological Macromolecules

Research indicates that metabolites of α-Hexabromocyclododecane (α-HBCDD) have the potential to form covalent bonds with biological macromolecules. In a study involving mice, it was observed that both α-HBCDD and its stereoisomer, γ-HBCDD, were transformed into metabolites that formed covalent adducts with proteins and/or lipids within the gastrointestinal tract. acs.orgacs.org This finding was supported by the presence of high levels of non-extractable radioactivity in the feces, suggesting that the metabolites had become irreversibly bound to these macromolecules. acs.orgacs.org

However, the specific reactive metabolites of α-HBCDD responsible for this covalent binding have not been fully characterized. Furthermore, detailed information regarding the precise nature of these adducts and the specific protein or lipid targets remains an area for further investigation. At present, there is limited direct evidence to suggest the formation of covalent adducts between α-HBCDD or its metabolites and other critical macromolecules such as DNA.

Comparative Analysis of Metabolic Products between α- and γ-Hexabromocyclododecane

Significant differences exist in the metabolic pathways of α-HBCDD and γ-HBCDD, leading to the formation of distinct metabolic products.

In studies conducted on male Sprague-Dawley rats, α-HBCDD was found to be metabolized to a lesser extent than γ-HBCDD. nih.gov The metabolism of α-HBCDD in rats primarily involves hydroxylation, resulting in the formation of two hydroxylated metabolites. nih.gov Notably, α-HBCDD did not undergo debromination or stereoisomerize to other HBCDD isomers in these studies. nih.gov

Similarly, in adult female C57BL/6 mice, the metabolism of α-HBCDD led to the detection of four hydroxylated metabolites in fecal extracts. acs.orgacs.org One of these hydroxylated isomers was also consistently found in the liver, brain, and adipose tissue. acs.orgacs.org

In contrast, the metabolism of γ-HBCDD is more extensive and follows multiple pathways. In rats, γ-HBCDD undergoes stereoisomerization, oxidation, dehydrogenation, reductive debromination, and ring opening. nih.gov In mice, fecal extracts from those exposed to γ-HBCDD contained a variety of metabolites, including multiple isomers of monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene. acs.orgacs.org However, in the liver and adipose tissue of these mice, only a single monohydroxy-pentabromocyclododecane metabolite was observed. acs.orgacs.org

The total metabolism of HBCDD diastereomers in male rats follows the order of β > γ > α. nih.gov This lower metabolic clearance of α-HBCDD contributes to its higher persistence in biological tissues. nih.govfrontiersin.org

Comparative Metabolism of α-HBCDD and γ-HBCDD

| Feature | α-Hexabromocyclododecane (α-HBCDD) | γ-Hexabromocyclododecane (γ-HBCDD) |

|---|---|---|

| Primary Metabolic Pathway | Hydroxylation | Stereoisomerization, Oxidation, Dehydrogenation, Reductive Debromination, Ring Opening |

| Metabolites in Rats | Two hydroxylated metabolites | Extensively metabolized via multiple pathways |

| Metabolites in Mice (Feces) | Four hydroxylated metabolites | Multiple isomers of monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene |

| Metabolites in Mice (Liver/Adipose) | One hydroxylated metabolite isomer | One monohydroxy-pentabromocyclododecane metabolite |

| Stereoisomerization | Not observed | Observed |

| Relative Metabolic Rate | Lowest among α, β, and γ isomers | Higher than α-HBCDD |

Age- and Developmental Stage-Dependent Toxicokinetics of α-Hexabromocyclododecane

The toxicokinetics of α-HBCDD are significantly influenced by the age and developmental stage of the organism, with developing organisms showing increased susceptibility to its effects.

Differential Susceptibility of Developing Organisms to α-Hexabromocyclododecane Exposure

Studies have demonstrated that neonatal mice are more susceptible to the effects of α-HBCDD exposure compared to adult mice. Following a single oral dose, infantile mice (postnatal day 10) exhibited a 10–25% increased body-burden of α-HBCDD compared to adult mice (postnatal day 60). nih.gov This increased body burden in developing organisms suggests a potential for greater toxicological effects during early life stages. The immature metabolic and excretion systems in fetuses and neonates may contribute to this heightened sensitivity. nih.gov Perinatal exposure in rat pups has been shown to affect sexual maturation and copulatory behavior in adulthood, further highlighting the vulnerability of developing organisms. researchgate.net

Comparative Tissue Distribution and Body Burden in Adult Versus Developing Organisms

Following perinatal exposure in rats, α-HBCDD was detected in the brain and liver of the pups at postnatal day 1, confirming its ability to cross the placental barrier. researchgate.net The disposition of α-HBCDD is dose-dependent, with nonlinear accumulation occurring at higher doses. nih.govresearchgate.net The longer terminal half-life of α-HBCDD, which is approximately 17 days, contributes to its potential for bioaccumulation, particularly in developing organisms where elimination mechanisms may be less efficient. nih.govnih.govresearchgate.net

Tissue Distribution and Body Burden of α-HBCDD: Adult vs. Developing Mice

| Parameter | Developing Organisms (Neonatal Mice) | Adult Organisms (Adult Mice) |

|---|---|---|

| Body Burden | 10-25% higher than adults | Lower than neonates |

| Major Tissue Depots | Adipose, Liver, Muscle, Skin | Adipose, Liver, Muscle, Skin |

| Placental Transfer | Confirmed in rats | Not applicable |

| Elimination Half-Life | Initial: ~1-3 days; Terminal: ~17 days | |

| Bioaccumulation Potential | Higher due to potentially less efficient elimination | Present, but potentially lower than in developing organisms |

Ecotoxicological Research on α Hexabromocyclododecane

Effects on Aquatic Ecosystems and Organisms

Aquatic environments are significant sinks for persistent organic pollutants like α-HBCDD. Research has demonstrated its detrimental effects across different trophic levels, from primary producers to fish, highlighting its potential to disrupt the delicate balance of aquatic ecosystems.

Studies have shown that HBCDD is toxic to algae, which form the base of most aquatic food webs. nih.gov For instance, exposure to HBCDD can significantly inhibit the population growth of marine algae species such as Skeletonema costatum and Thalassiosira pseudonata. researchgate.net

Aquatic invertebrates are also susceptible to the toxic effects of α-HBCDD. The water flea, Daphnia magna, a key species in freshwater ecosystems, has been observed to experience reproductive effects upon chronic exposure to HBCDD. A 21-day study reported a significant reduction in the growth of Daphnia magna at a concentration of 5.6 µg/L. researchgate.net

Toxicity of HBCDD to Aquatic Organisms

| Organism | Endpoint | Concentration (µg/L) | Duration | Reference |

|---|---|---|---|---|

| Skeletonema costatum (Alga) | EC50 (Population Density) | 9.3 | 72 hours | researchgate.net |

| Thalassiosira pseudonana (Alga) | EC50 (Population Density) | 370 | 72 hours | researchgate.net |

| Daphnia magna (Water Flea) | Significant Growth Reduction | 5.6 | 21 days | researchgate.net |

Fish are particularly vulnerable to the bioaccumulation of lipophilic compounds like α-HBCDD, leading to a range of physiological and biochemical disturbances.

Alpha-HBCDD has been identified as an endocrine-disrupting chemical (EDC) in fish. nih.govvu.nl EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. nih.gov In fish, exposure to EDCs can lead to a variety of reproductive and developmental problems. vu.nl Studies have indicated that HBCDD can have adverse effects on the endocrine system, potentially impacting reproductive health. researchgate.netacs.org

The liver is a primary organ for detoxification and metabolism of foreign compounds in fish. Exposure to α-HBCDD can modulate the activity of various hepatic enzymes, which are often used as biomarkers of exposure to contaminants. For instance, studies have shown that exposure to HBCDD can alter the expression of genes associated with liver function. nih.gov Some research has reported changes in the activity of enzymes such as ethoxyresorufin-O-deethylase (EROD), which is involved in the metabolism of xenobiotics. However, the response of EROD activity to HBCDD exposure can be complex and may not always show a consistent induction or inhibition. nih.gov Other metabolic enzymes, like aminotransferases, are also considered sensitive indicators of hepatotoxicity in fish. nih.gov

Effects of α-HBCDD on Hepatic Biomarkers in Fish

| Fish Species | Biomarker | Observed Effect | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Ethoxyresorufin-O-deethylase (EROD) | No consistent induction/inhibition | nih.gov |

| Various | Aminotransferases | Sensitive indicators of hepatotoxicity | nih.gov |

A significant body of research has focused on the disruption of the thyroid hormone system in fish exposed to α-HBCDD. nih.govresearchgate.net Thyroid hormones are critical for normal growth, development, and metabolism in fish.

Studies on zebrafish (Danio rerio) have demonstrated that long-term dietary exposure to HBCDD can lead to a significant decrease in the levels of triiodothyronine (T3) and thyroxine (T4) in liver tissues. researchgate.net Furthermore, an increase in the T3/T4 ratio was observed, suggesting that HBCDD might enhance the conversion of T4 to the more biologically active T3. researchgate.net In juvenile rainbow trout, exposure to individual HBCDD isomers was found to alter the tissue disposition and elimination rates of T4. Specifically, a lower amount of radioactivity was detected in the thyroid gland of fish exposed to HBCDD, implying either reduced iodide uptake or an increased rate of thyroid hormone turnover. Research has also shown an increase in the height of thyroid epithelial cells in juvenile rainbow trout exposed to HBCDD. nih.gov

Impacts of HBCDD on Thyroid Hormone System in Fish

| Fish Species | Parameter | Observed Effect | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Liver T3 and T4 levels | Significant decrease | researchgate.net |

| Zebrafish (Danio rerio) | Liver T3/T4 ratio | Increase | researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | Thyroid hormone turnover | Elevated rate | |

| Rainbow Trout (Oncorhynchus mykiss) | Thyroid epithelial cell height | Increase | nih.gov |

Impacts on Fish Physiology and Biochemical Pathways

Effects on Terrestrial Ecosystems and Organisms

The impact of α-HBCDD is not limited to aquatic environments; it also poses a risk to terrestrial ecosystems. The compound can enter terrestrial environments through various pathways, including the application of sewage sludge to agricultural land. nih.gov

Research on soil organisms has shown that while HBCDD may not have significant effects on the growth of earthworms, it can induce oxidative stress, as indicated by the up-regulation of superoxide (B77818) dismutase (SOD) levels. In agricultural soil, the presence of HBCDD, especially in combination with microplastics, can influence the diversity, composition, and function of bacterial communities. researchgate.net

Bioaccumulation of α-HBCDD has been observed in terrestrial food webs, with higher concentrations often found in predators at the top of the food chain. nih.govnih.govresearchgate.net Birds of prey, for instance, have been found to have high concentrations of HBCDD, with α-HBCDD being the dominant isomer. Dietary exposure to HBCDD in American kestrels has been shown to alter their courtship, incubation, and parental behaviors, which can have implications for their reproductive success.

Studies on plants have revealed that HBCDD can be taken up from the soil, leading to the inhibition of germination rate, as well as root and shoot biomass and elongation. The presence of α-HBCDD, along with other isomers, has been detected in the roots of maize.

In mammals, including rodents and humans, α-HBCDD has been shown to bioaccumulate, with the liver being a target organ for toxicity. industrialchemicals.gov.au Physiologically-based pharmacokinetic (PBPK) models have been developed to better understand the disposition of α-HBCDD in the body. nih.gov

Toxicity to Soil-Dwelling Invertebrates (e.g., Earthworms)

α-Hexabromocyclododecane (α-HBCD), a prominent brominated flame retardant, has been identified as a contaminant with potential ecotoxicological effects on soil-dwelling organisms. Earthworms, which are crucial for soil health and ecosystem functioning, have been used as model organisms to study the impact of this compound.

Research on the earthworm species Eisenia fetida has revealed specific molecular and metabolic responses to HBCD exposure. Studies have shown that HBCD can induce significant changes in the expression of antioxidant enzyme genes. For instance, a notable up-regulation of the superoxide dismutase (SOD) gene has been observed, with the highest expression level occurring at a concentration of 400 mg kg⁻¹ dry weight. However, the expression of the glutathione (B108866) transferase (GST) gene did not show significant changes under similar exposure conditions.

Metabolomic analysis using nuclear magnetic resonance (NMR) has proven to be a sensitive method for understanding the toxic mechanisms of HBCD in earthworms. Following a 14-day exposure, significant increases were noted in several metabolites, including adenosine (B11128) triphosphate (ATP), valine, lysine, glycine, betaine, and lactate. These metabolic shifts suggest that HBCD exposure may induce high levels of anaerobic respiration, leading to increased ATP production and the breakdown of proteins into amino acids to generate energy. The observed changes also point towards damage to membrane structures, as indicated by alterations in osmotic pressure.

These findings highlight that α-HBCD can elicit complex toxicological responses in soil invertebrates, affecting them at the genetic and metabolic levels. The use of metabolomics, in particular, provides a more sensitive tool than gene expression analysis for elucidating the mode of toxicity of HBCD in earthworms.

Impacts on Plant Growth, Physiology, and Metabolism

The uptake, accumulation, and phytotoxicity of hexabromocyclododecane (HBCD) have been investigated in plants, with studies often focusing on agricultural crops like maize. Research indicates that HBCD accumulation is diastereomer-specific, with α-HBCD being one of the isomers taken up by plants.

Upon exposure, HBCD is absorbed by the roots and translocated to the shoots, although concentrations are typically much higher in the roots. The accumulation of different diastereoisomers in maize has been observed in the order of γ-HBCD > β-HBCD > α-HBCD. The proportion of α-HBCD has been shown to increase in roots but decrease in shoots over the experimental period, suggesting diastereomer-specific translocation processes within the plant.

Exposure to HBCD isomers has demonstrated inhibitory effects on the early development of maize. The order of toxicity among the diastereoisomers has been reported as α-HBCD > β-HBCD > γ-HBCD, indicating that α-HBCD is the most potent inhibitor of growth. These inhibitory effects manifest as reduced germination rates, decreased root and shoot biomass, and stunted root and shoot elongation.

At the physiological and metabolic level, HBCD exposure induces oxidative stress in plants. This is evidenced by the generation of hydroxyl radicals (OH·) in both roots and shoots. Furthermore, HBCD has been shown to cause DNA damage, specifically double-strand breaks, indicated by the induction of histone H2AX phosphorylation (γ-H2AX). Studies suggest a link between the generation of hydroxyl radicals and the observed DNA damage. The effects on plants can also be attributed to alterations in the activity of cytochrome P450 enzymes, which may be involved in the biodegradation of HBCD and various metabolic pathways.

Table 1: Effects of HBCD Diastereomers on Maize Development and Physiology

| Parameter | Observed Effect | Diastereomer-Specific Pattern | Reference |

|---|---|---|---|

| Accumulation in Roots | Higher accumulation compared to shoots | γ-HBCD > β-HBCD > α-HBCD | |

| Inhibition of Early Development | Reduced germination, biomass, and elongation | α-HBCD > β-HBCD > γ-HBCD | |

| Oxidative Stress | Induction of hydroxyl radicals (OH·) | α-HBCD > β-HBCD > γ-HBCD | |

| DNA Damage | Induction of histone H2AX phosphorylation (γ-H2AX) | α-HBCD > β-HBCD > γ-HBCD |

Biomagnification and Trophic Transfer Dynamics of α-Hexabromocyclododecane

Hexabromocyclododecane is recognized for its persistence in the environment and its strong potential to bioaccumulate and biomagnify in food chains. This means its concentration tends to increase in organisms at successively higher levels in a food web. Due to these properties, there is concern that HBCD entering the environment can contaminate food chains, ultimately posing a risk to top predators.

Food Web Accumulation and Isomeric Enrichment Patterns of α-Hexabromocyclododecane

Studies of various food webs have consistently shown that while the commercial HBCD mixture is dominated by the γ-HBCD isomer, the α-HBCD isomer is preferentially accumulated and biomagnified in biota. This results in α-HBCD being the predominant isomer found in a wide range of organisms, including invertebrates, fish, birds, and marine mammals.

The enrichment of α-HBCD in food webs is a well-documented phenomenon. For example, in a Lake Ontario food web, the fraction of α-HBCD relative to the total HBCD concentration increased from 49% in plankton to 82% in the top predator, lake trout. This selective bioaccumulation is attributed to the stereoisomer-specific properties of HBCD, where organisms may metabolize β- and γ-HBCD more rapidly than α-HBCD. This leads to the relative enrichment of the more persistent α-isomer at higher trophic levels.

The tendency of α-HBCD to magnify through the food chain is quantified using Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs). A TMF value greater than 1 indicates that the chemical biomagnifies. Research across different ecosystems has demonstrated significant biomagnification of α-HBCD. For instance, studies in marine food webs have reported TMF values for α-HBCD ranging from 1.74 to as high as 10.8. BMFs, which measure the concentration increase between a predator and its prey, have shown values for α-HBCD ranging from 0.4 to 28.1 in various predator-prey relationships.

However, the trophic transfer of HBCD can vary between ecosystems. While significant biomagnification is often observed in aquatic food webs, some studies in terrestrial food webs have reported trophic dilution (TMF < 1). This suggests that the dynamics of HBCD bioaccumulation are complex and depend on the specific characteristics of the ecosystem.

Table 2: Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) for α-HBCD in Various Food Webs

| Ecosystem/Food Web | Factor | Value for α-HBCD | Reference |

|---|---|---|---|

| Lake Ontario (Pelagic) | TMF | 6.3 (for ΣHBCD, dominated by α-isomer) | |

| Lake Ontario (Pelagic) | BMF | 0.4 - 10.8 | |

| Bohai Sea, China (Aquatic) | TMF | 10.8 | |

| Bohai Sea, China (Aquatic) | BMF | 0.9 - 28.1 (for ΣHBCDs) | |

| Western Norwegian Coast (Marine) | TMF | 2.6 | |

| Western Norwegian Coast (Marine) | BMF | 2.8 - 26 | |

| East China (Aquatic) | TMF | 6.36 (for ΣHBCDs, α-HBCD dominant) | |

| East China (Terrestrial) | TMF | 0.10 (for ΣHBCDs, indicating trophic dilution) |

Development and Application of Trophic Transfer Models

To better understand and predict the movement of α-HBCD through food webs, researchers have developed toxicokinetic and carry-over models. These models are essential tools for simulating the transfer of contaminants from feed or lower trophic levels to higher-level consumers.

One such example is a two-compartmental model developed for farmed Atlantic salmon (Salmo salar). This model describes the kinetics of α-HBCD carry-over from feed to the fish fillet. It is structured with a central compartment representing most tissues and a fat compartment for the storage of the lipophilic α-HBCD. A key feature of this model is its ability to account for the continuous growth of the salmon and how fillet contaminant levels are influenced by both compartments.

The parameters for this model, such as uptake and elimination kinetics, were determined from experimental data where salmon were fed α-HBCD-spiked feed for a period, followed by a depuration period. The model was then applied to simulate the transfer of α-HBCD under realistic aquaculture conditions, incorporating variables like seasonal changes in feed intake, growth rates, and the fat content of the fillet. The predictions from this model help in assessing the potential concentration of α-HBCD in farmed salmon intended for consumption, based on contaminant levels in their feed.

Human Exposure and Biomonitoring of α Hexabromocyclododecane

Identification of Human Exposure Pathways to α-Hexabromocyclododecane

Humans can be exposed to α-HBCD through multiple routes, including dietary intake, interaction with the indoor environment, and dermal contact. nih.gov

Diet is considered a significant pathway for HBCD exposure. cienve.org.tw The lipophilic nature of HBCD allows it to bioaccumulate in the fatty tissues of animals, which can then be transferred to humans through consumption. mdpi.com Foods of animal origin, such as fish, meat, and eggs, are often more likely to be contaminated with HBCD. cfs.gov.hk

Several studies have quantified HBCD levels in various foodstuffs. For instance, a study of U.S. food samples found that canned sardines had an α-HBCD level of 1.307 ng/g wet weight (ww), while smoked turkey sausages contained 0.479 ng/g ww. nih.gov The mean proportion of α-HBCD in all 36 food samples analyzed was 78.0%. nih.gov Another analysis of 300 food items revealed that "Seawater fish" and "Eggs and eggs products" had the highest mean levels of HBCD. cfs.gov.hk While γ-HBCD is the dominant isomer in commercial HBCD mixtures, a diastereomeric shift towards the more persistent α-HBCD is often observed in biological samples due to its longer half-life and greater accumulation efficiency. nih.govnih.gov

| Food Item | α-HBCD Concentration (ng/g ww) | Reference |

|---|---|---|

| Canned Sardines | 1.307 | nih.gov |

| Smoked Turkey Sausages | 0.479 | nih.gov |

| Seawater Fish (Total HBCD) | 0.16 mcg/kg (lower-bound mean) | cfs.gov.hk |

| Eggs and Egg Products (Total HBCD) | 0.16 mcg/kg (lower-bound mean) | cfs.gov.hk |

| Freshwater Fish (Total HBCD) | 0.11 mcg/kg (lower-bound mean) | cfs.gov.hk |

The indoor environment is a significant reservoir for HBCD, which can leach from consumer products such as electronics, furniture, and building insulation. mdpi.comoaepublish.com Consequently, indoor dust becomes contaminated and serves as a primary exposure source, particularly for toddlers and young children who have more hand-to-mouth contact. oaepublish.com Ingestion of indoor dust is a critical pathway for human exposure to HBCD. rsc.org

Studies have consistently shown that α-HBCD is the predominant isomer in indoor dust, even though γ-HBCD is the main component of commercial HBCD mixtures. nih.govrsc.org This shift is attributed to the isomerization of γ-HBCD to the more stable α-HBCD, a process that can be accelerated by exposure to ultraviolet radiation from sunlight. nih.gov For example, a study in Basrah, Iraq, found that α-HBCD constituted 56% and 52% of the total HBCD in elevated surface dust and floor dust, respectively. rsc.org Similarly, research in the Bangkok metropolitan area reported that α-HBCD accounted for 40%-54% of the total HBCD in indoor dust. bham.ac.uk A Belgian study found a significant correlation between HBCD concentrations in serum and exposure via dust ingestion, but not with dietary intake. nih.govresearchgate.net

| Location | Percentage of α-HBCD in Total HBCD | Reference |

|---|---|---|

| Basrah, Iraq (Elevated Surface Dust) | 56% | rsc.org |

| Basrah, Iraq (Floor Dust) | 52% | rsc.org |

| Bangkok, Thailand | 40%-54% | bham.ac.uk |

| United Kingdom | 46% | rsc.org |

| France | 44% | rsc.org |

| Germany | 55% | rsc.org |

| USA | 63% | rsc.org |

| China | 68% | rsc.org |

| Korea | 52% | rsc.org |

Biomonitoring Studies of α-Hexabromocyclododecane in Human Biological Matrices

Biomonitoring studies provide direct evidence of human exposure to α-HBCD by measuring its concentration in various biological samples. nih.govresearchgate.net Such studies are crucial for understanding the extent of human exposure and the behavior of HBCD isomers within the body. nih.govresearchgate.net

Numerous studies have detected HBCD in human blood and serum, with α-HBCD being the most prevalent diastereomer. nih.govmdpi.com This is consistent with the understanding that α-HBCD is the most bioaccumulative and persistent of the HBCD isomers. mdpi.com A study of Belgian adults found that α-HBCD was the sole isomer detected in serum, with concentrations of total HBCD ranging from < 0.5 to 11 ng/g lipid weight (lw). nih.gov Another review of biomonitoring data reported that the central tendency of lipid-adjusted serum concentrations is approximately 1 ng/g lipid, with upper levels around 20 ng/g lipid. nih.govresearchgate.net In a pooled serum sample from 53 individuals, α-HBCD constituted 97–99% of the total HBCD. nih.gov

| Location/Study | Matrix | Total HBCD Concentration (ng/g lipid weight) | Predominant Isomer | Reference |

|---|---|---|---|---|

| Belgium | Serum | < 0.5 - 11 | α-HBCD | nih.gov |

| General Biomonitoring Data | Serum | ~1 (central tendency), up to 20 (upper bound) | Not Specified | nih.govresearchgate.net |

| Pooled Serum (53 individuals) | Serum | Not Specified | α-HBCD (97-99%) | nih.gov |

Given its lipophilic nature, HBCD readily accumulates in adipose tissue and is excreted in breast milk. epa.govmdpi.com HBCD has been detected in human adipose tissue, further confirming its bioaccumulative properties. epa.govnih.gov

Breast milk is a significant matrix for biomonitoring HBCD, as it reflects the mother's body burden and is a primary source of exposure for nursing infants. epa.gov Studies have found varying concentrations and isomeric profiles of HBCD in breast milk. A study in Shanghai detected total HBCD in 79% of breast milk samples, with concentrations ranging from 0.11 to 37.75 ng/g lw. nih.govresearchgate.net In this study, α-HBCD was the most abundant diastereoisomer, detected in 77% of samples with a median concentration of 1.24 ng/g lw. nih.govresearchgate.net Conversely, a study in Spain found that while HBCD was detected in 30 out of 33 samples, γ-HBCD was the predominant isomer in most samples, though α-HBCD was dominant in six of the samples. fao.orgacs.org This study also reported an enrichment of the (–)-enantiomer of α-HBCD. fao.orgacs.org

| Location | Total HBCD Concentration (ng/g lipid weight) | Detection Frequency | Predominant Isomer | α-HBCD Detection and Concentration | Reference |

|---|---|---|---|---|---|

| Shanghai | 0.11 - 37.75 | 79% | α-HBCD | 77% (median: 1.24 ng/g lw) | nih.govresearchgate.net |

| Spain | 3 - 188 | 91% | γ-HBCD (in most samples) | Dominant in 6 of 33 samples | fao.orgacs.org |

Biomonitoring Data in Vulnerable Populations (e.g., Infants, Children)

Vulnerable populations, particularly infants and children, are a key focus in the biomonitoring of α-Hexabromocyclododecane (α-HBCDD) due to their unique exposure pathways and developmental susceptibility. Biomonitoring studies frequently utilize human breast milk as a matrix to assess maternal transfer and subsequent infant exposure.

Research has consistently shown that α-HBCDD is the predominant stereoisomer found in human biological samples, including breast milk, despite the technical hexabromocyclododecane (HBCDD) mixture being primarily composed of the γ-HBCDD stereoisomer. researchgate.netacs.org This indicates a potential for stereoisomer-specific bioaccumulation and metabolism in the human body. acs.org

Several studies have quantified the levels of HBCDDs in breast milk, providing critical data on infant exposure levels. A study in Beijing, China, detected HBCDD in nearly all 111 breast milk samples, with α-HBCDD being the most abundant isomer, showing a median concentration of 4.23 ng/g lipid weight. researchgate.net Another study of 180 breast milk samples from Shenzhen, China, found that α-HBCDD accounted for 97.6% of the total HBCDD concentration. nih.gov The median total HBCDD concentration in that study was 1.82 ng/g lipid. nih.gov Similarly, a study in a Shanghai hospital found α-HBCDD to be the most prevalent diastereoisomer, detected in 77% of samples with a median of 1.24 ng/g lipid weight. nih.govresearchgate.net

The estimated daily intake for nursing infants, calculated from these breast milk concentrations, varies by population. In the Beijing study, the median daily intake of total HBCDD for infants was 26.4 ng/kg of body weight per day. researchgate.net In Shenzhen, the estimated daily intake of total HBCDDs for infants ranged from 0.481 to 100 ng/kg of body weight per day, with a median of 8.40 ng/kg. nih.gov A Shanghai study calculated a wider range of daily intake for newborns, from 0.71 ng/kg to 243.46 ng/kg. nih.govresearchgate.net These data are crucial for assessing the potential health risks for this vulnerable group.

Below is an interactive table summarizing biomonitoring data for HBCDDs in human breast milk from various studies, with a focus on α-HBCDD.

Biomonitoring of HBCDD in Human Breast Milk

| Location | Number of Samples | Predominant Isomer | Median Concentration (ΣHBCDD) (ng/g lipid weight) | Median Concentration (α-HBCDD) (ng/g lipid weight) | Estimated Infant Daily Intake (ΣHBCDD) (ng/kg bw/day) | Reference |

|---|---|---|---|---|---|---|

| Beijing, China | 111 | α-HBCDD | 5.67 | 4.23 | 26.4 (median) | researchgate.net |

| Shenzhen, China | 180 | α-HBCDD | 1.82 | Not separately reported as median, but accounted for 97.6% of total | 0.481 - 100 (range); 8.40 (median) | nih.gov |

| Shanghai, China | 48 | α-HBCDD | 1.42 | 1.24 | 0.71 - 243.46 (range) | nih.govresearchgate.net |

Aggregate Human Exposure Assessment and Risk Characterization

Methodologies for Assessing Cumulative Exposure from Multiple Sources

Assessing the total human exposure to α-HBCDD requires an aggregate exposure assessment, which combines potential exposures from all relevant sources and pathways. Humans can be exposed to HBCDDs through various routes, including ingestion, inhalation, and dermal contact. researchgate.net Key sources of exposure include dietary intake (especially from fish, meat, and eggs), ingestion of indoor dust, and inhalation of airborne particles. researchgate.netnih.govnih.gov

Methodologies for assessing cumulative exposure often involve:

Environmental Monitoring: Measuring concentrations of α-HBCDD in various environmental media such as food, indoor air, and dust. A study in Taiwan, for instance, measured HBCDD concentrations in 270 foodstuff items and in size-segregated airborne particulate matter. researchgate.netnih.gov

Exposure Factor Data: Utilizing data on human behavior and physiology, such as food consumption rates, dust ingestion rates, inhalation rates, and body weight, often stratified by age groups (e.g., infants, toddlers, children, adults). cienve.org.tw

Modeling: Employing models to estimate the daily intake from each exposure pathway. The Chronic Daily Intake (CDI) is often calculated for different demographic groups. cienve.org.tw For example, the intake dose can be calculated by combining the concentration of the chemical in a medium with data on intake rates and exposure duration. cienve.org.tw

Biomonitoring data, which provides a measure of the internal dose, is a valuable tool that integrates exposure from all sources over time. nih.gov It can reduce the uncertainty associated with estimating external exposures from multiple pathways. researchgate.netnih.gov

Probabilistic Risk Assessment and Margin of Exposure Analysis for α-Hexabromocyclododecane

Once exposure is estimated, a risk characterization is performed to evaluate the potential for adverse health effects. For non-carcinogenic compounds like α-HBCDD, the Margin of Exposure (MOE) approach is commonly used. nih.goveuropa.eu The MOE is a ratio that compares a point of departure (POD) from toxicological studies in animals to the estimated human exposure. cienve.org.twnih.gov

The key components of this analysis are:

Point of Departure (POD): This is a dose from an animal study, such as a No-Observed-Adverse-Effect Level (NOAEL) or a Benchmark Dose Lower Confidence Limit (BMDL), that is considered to be near the threshold for adverse effects. For HBCDD, risk assessments have identified PODs from repeated dose studies in rats, with neurodevelopmental effects often considered the critical endpoint. nih.goveuropa.eu For example, recent risk assessments by Health Canada and the European Union identified PODs of 10 and 20 mg/kg of body weight per day, respectively. nih.gov The European Food Safety Authority (EFSA) identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 0.9 mg/kg body weight based on effects on spontaneous behavior in mice. europa.eu

Human Exposure Level: This is the estimated daily intake derived from aggregate exposure assessments or internal dose concentrations from biomonitoring studies. nih.gov

Calculation of MOE: The MOE is calculated by dividing the POD by the human exposure level (MOE = POD / Exposure). cienve.org.tw

A sufficiently large MOE (typically 100 or greater, to account for interspecies and intraspecies differences) suggests that the level of human exposure is unlikely to cause adverse health effects. dioxin20xx.org Several risk assessments for HBCDD have concluded that for the general population, the MOEs are large, indicating a low level of health concern. nih.govnih.goveuropa.eu For instance, one analysis comparing internal doses in humans (from biomonitoring) to internal doses at the POD in animal studies found MOEs ranging from 6,000 to over 100,000. nih.gov However, for highly exposed populations, such as breastfed infants with high milk consumption, the calculated MOEs may be lower and could potentially raise a health concern. europa.eu A study in Taiwan that assessed aggregate exposure found that the ingestion pathway contributed the most to health risk, with MOEs ranging from 5,152 to 22,555. researchgate.net

Analytical Methodologies for α Hexabromocyclododecane and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and most critical stage in the analysis of α-HBCDD from environmental (e.g., soil, sediment, dust) and biological (e.g., plasma, tissue) samples is the extraction and purification of the analyte. The goal is to efficiently isolate α-HBCDD from the sample matrix while minimizing interferences that could affect subsequent analysis.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient automated technique for extracting organic compounds from solid and semi-solid samples. kemolab.hrthermofisher.com ASE utilizes conventional liquid solvents at elevated temperatures and pressures, which enhances extraction kinetics. thermofisher.comnih.gov The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure maintains the solvent in its liquid state above its boiling point, enabling faster and more thorough extraction compared to traditional methods like Soxhlet. kemolab.hrthermofisher.com This technique significantly reduces extraction time and solvent consumption. kemolab.hrnih.gov

ASE has been successfully applied to extract HBCDDs from a variety of environmental matrices, including soils, sediments, and sludges. nih.govthermoscientific.com The selection of solvent, temperature, and pressure are key parameters that must be optimized for different sample types. For persistent organic pollutants (POPs) like HBCDDs, common solvents include toluene (B28343) or mixtures like n-hexane and dichloromethane. thermoscientific.comresearchgate.net

Table 1: Example of ASE Conditions for POPs including HBCDDs This table presents typical parameters used in Accelerated Solvent Extraction for environmental samples. Specific conditions may vary based on the matrix and target analytes.

| Parameter | Value/Solvent | Rationale |

| Temperature | 100–200 °C | Increases extraction efficiency and analyte solubility. thermofisher.com |

| Pressure | ~1500 psi | Keeps solvent in a liquid state above its boiling point. thermofisher.com |

| Solvent | Toluene, Hexane/Dichloromethane | Chosen based on the polarity of α-HBCDD. |

| Static Cycles | 2–3 cycles | Multiple cycles ensure complete extraction from the matrix. researchgate.netthermofisher.com |

| Extraction Time | 5–15 min per cycle | Significantly faster than traditional methods. thermofisher.com |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is fundamentally the same technique as ASE and is characterized by the use of solvents at temperatures and pressures below their critical points. mdpi.comcsic.es This method enhances mass transfer rates and decreases solvent viscosity, allowing for better penetration into the sample matrix. csic.es The result is a rapid and efficient extraction with reduced solvent usage compared to methods like Soxhlet. mdpi.comnih.gov

PLE is frequently used for the simultaneous determination of various flame retardants, including the diastereomers of HBCDD (α-, β-, and γ-HBCDD), in matrices such as marine sediments, soil, and indoor dust. hilarispublisher.com A selective PLE (S-PLE) method can integrate extraction and clean-up into a single step by using in-cell sorbents like silica (B1680970) gel or florisil, which retain interfering compounds. researchgate.netcsic.es For instance, a study on indoor dust, soil, and sediment samples utilized an S-PLE method with n-hexane-dichloromethane (3:2 v/v) at 90 °C, achieving good recoveries of HBCDDs after three extraction cycles. researchgate.net

Ionic Liquid Dispersive Liquid Phase Microextraction Approaches

Ionic Liquid Dispersive Liquid Phase Microextraction (IL-DLLME) is a modern sample preparation technique that serves as an effective method for pre-concentrating trace analytes from aqueous samples. rsc.orgmdpi.com This method uses a small amount of a hydrophobic ionic liquid (the extraction solvent) and a disperser solvent (such as a hydrophilic ionic liquid or an organic solvent) which are rapidly injected into the water sample. rsc.orgmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for the rapid transfer of analytes from the aqueous phase to the ionic liquid. mdpi.com Advantages of this technique include high enrichment factors, low consumption of toxic organic solvents, and simplicity of operation. hilarispublisher.commdpi.com

A novel IL/IL-DLLME procedure, using one ionic liquid as the extractor and another as the disperser, has been developed for the enrichment of α-, β-, and γ-HBCDD from environmental water samples prior to analysis. rsc.org In one study, this method demonstrated satisfactory recoveries ranging from 88.0% to 114% for real environmental water samples. rsc.org Another temperature-controlled IL-DLLME method achieved recoveries between 77.2% and 99.3% for HBCD in water samples. hilarispublisher.com These microextraction techniques are particularly valuable for detecting low concentrations of HBCDDs in large volumes of water. nih.gov

Cryo-Milling for Homogenization of Solid Samples

Effective homogenization is a prerequisite for the representative analysis of solid samples. For many biological and environmental samples that are tough, elastic, or temperature-sensitive, traditional grinding at room temperature is inadequate. azom.com Cryo-milling, or cryogenic grinding, addresses this challenge by using liquid nitrogen (-196 °C) or dry ice (-78 °C) to make the sample material brittle, allowing it to be easily fractured and pulverized into a fine, homogeneous powder. azom.comgeneq.com

This technique is essential for preparing samples like plastics, polymers, and biological tissues for α-HBCDD analysis. azom.comgeneq.com The extremely low temperatures prevent the thermal degradation of analytes and preserve volatile components that might be lost during grinding at ambient temperatures. azom.comretsch.com The process ensures that the resulting analytical sample is a homogenous representation of the original material, which is crucial for achieving reproducible and accurate results in subsequent extractions. azom.comumweltprobenbank.de For biological samples, cryo-milling effectively disrupts cells and tissues, improving the extraction efficiency of lipophilic compounds like α-HBCDD. geneq.comumweltprobenbank.de

Chromatographic Separation and Detection Methods for α-Hexabromocyclododecane Stereoisomers

Due to the complex stereochemistry of hexabromocyclododecane, which has 16 possible stereoisomers, highly selective analytical methods are required for their separation and quantification. The commercial HBCD mixture is primarily composed of the γ-HBCDD diastereomer, but environmental and biological samples often show a predominance of α-HBCDD. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Diastereomer and Enantiomer Differentiation

Liquid chromatography (LC) is the preferred technique for the separation of HBCD stereoisomers. Gas chromatography (GC) is generally unsuitable because HBCD isomers undergo thermal rearrangement at temperatures above 160°C, which are typical in GC injectors, leading to an inability to separate the individual diastereomers. dioxin20xx.orgcore.ac.ukcore.ac.uk

LC coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the analysis of HBCD diastereomers and enantiomers. dioxin20xx.orgejournals.eu This method offers high selectivity and sensitivity, which is necessary for detecting the low concentrations typically found in environmental and biological samples. core.ac.uk The separation of diastereomers (α-, β-, and γ-HBCDD) is commonly achieved using reversed-phase C18 or C30 columns. core.ac.uknist.gov

The MS/MS detector, often operating with an electrospray ionization (ESI) source in negative mode, provides specificity by monitoring the transition of the deprotonated molecular ion [M-H]⁻ (m/z 640.6) to bromide fragment ions (m/z 79 or 81). ejournals.eunist.gov The use of carbon-13 labeled internal standards (e.g., ¹³C₁₂-α-HBCDD) is crucial to correct for matrix effects and ensure accurate quantification, especially in complex samples like sewage sludge or biological tissues. nist.govresearchgate.net

Differentiating enantiomers (e.g., (+)-α-HBCDD and (-)-α-HBCDD) presents a greater analytical challenge. This requires chiral chromatography, often using specialized columns with chiral stationary phases, such as a permethylated β-cyclodextrin phase. nih.gov While some methods can separate the enantiomers of individual diastereomers, the simultaneous separation of all enantiomers can be difficult and may require advanced techniques like two-dimensional HPLC. dioxin20xx.org The accurate determination of enantiomer fractions is important for understanding the bioaccumulation and metabolic pathways of α-HBCDD.

Table 2: Representative LC-MS/MS Parameters for α-HBCDD Analysis This table summarizes typical instrumental conditions reported in the literature for the separation and detection of HBCDD stereoisomers.

| Parameter | Description | Source |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) | hilarispublisher.comdioxin20xx.org |

| Column | Reversed-phase C18 or C30 for diastereomers; Chiral columns (e.g., Nucleodex β-PM) for enantiomers. | nist.govnih.gov |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water gradients. | core.ac.uknist.gov |

| Ionization Source | Electrospray Ionization (ESI) in negative mode. | rsc.orgejournals.eu |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Ion Trap. | rsc.orgdioxin20xx.org |

| Detection Mode | Multiple Reaction Monitoring (MRM). | hilarispublisher.comrsc.org |

| Precursor Ion [M-H]⁻ | m/z 640.6 (unlabeled), m/z 652.6 (¹³C-labeled). | rsc.orgnist.gov |

| Product Ion | m/z 78.9 or 80.9 (Bromide ion). | ejournals.eunist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Total HBCD and Specific Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized analytical technique for the determination of total hexabromocyclododecane (HBCD) concentrations in various environmental and biological matrices. While GC-MS offers a simple, sensitive, and accurate method for quantifying the sum of all HBCD isomers, it is generally not suitable for isomer-specific analysis of α-, β-, and γ-HBCD. dioxin20xx.orgosti.gov This limitation arises from the thermal lability of HBCD, which can lead to isomerization or degradation of the individual diastereomers at the high temperatures typically used in GC injectors. dioxin20xx.orghilarispublisher.com

Despite this, GC-MS is effective for screening and quantifying total HBCD. The analysis is often performed using a non-polar capillary column, such as an HP-5MS. dioxin20xx.orgosti.gov Detection is commonly achieved through mass spectrometry operated in negative ion chemical ionization (NCI) or electron impact (EI) mode. dioxin20xx.orgosti.gov In NCI mode, monitoring of bromide ions (m/z 79 and 81) provides high sensitivity. dioxin20xx.org For EI mode, selected ion monitoring (SIM) of characteristic fragment ions is employed for quantification. nih.gov

Optimization of GC conditions is crucial to minimize thermal degradation. Studies have shown that the injector temperature is a critical variable. nih.gov For instance, an injection temperature of 230°C has been found to be optimal for the determination of total HBCD, as it provides a good response while minimizing decomposition. nih.gov Temperatures that are too low may result in incomplete gasification, while higher temperatures can significantly increase thermal degradation and the formation of impurity peaks. nih.gov

A novel approach utilizing a soft atmospheric pressure chemical ionization (APCI) source with a triple quadrupole mass spectrometer (GC-APCI-QqQ) has been proposed for screening and quantification of total HBCD. researchgate.net This method results in less fragmentation of the analyte compared to conventional EI and CI sources, thereby enhancing sensitivity and selectivity. researchgate.net

The table below summarizes typical parameters used in GC-MS analysis for total HBCD.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Instrumentation | Agilent 6890N GC coupled to a 5973-inert MSD | dioxin20xx.org |

| Column | HP-5MS (30m, 0.25 mm i.d., 0.25 µm film thickness) | dioxin20xx.org |

| Injection Temperature | 215°C - 230°C (Optimized to minimize degradation) | dioxin20xx.orgnih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NCI) or Electron Impact (EI) | dioxin20xx.orgosti.gov |

| Monitored Ions (NCI) | m/z 79 and 81 (Bromine ions) | dioxin20xx.org |

| Monitored Ions (EI) | m/z 157, 239, 319, 401 | nih.gov |

| Application | Quantification of total HBCD concentration | osti.govhilarispublisher.com |

Chiral Chromatography Applications for Enantiomer Separation

The analysis of individual HBCD enantiomers is critical due to potential enantiomer-specific degradation and accumulation in the environment. mdpi.comunit.no Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and packed column supercritical fluid chromatography (pSFC), is the primary technique for the enantioselective separation of HBCD stereoisomers. mdpi.comresearchgate.net

Chiral HPLC methods often employ stationary phases containing permethylated β-cyclodextrin. researchgate.net The separation of enantiomeric pairs on these columns is possible due to the chiral nature of the stationary phase. The interaction between the hydrophobic HBCD molecules and the β-cyclodextrin increases in the presence of water in the mobile phase. researchgate.net A gradient of water and a less polar co-eluent like acetonitrile is used to modulate the guest-host interactions and achieve elution. researchgate.net This technique has been successfully applied to separate the six major HBCD stereoisomers from technical mixtures and various biological samples. researchgate.net

Packed column supercritical fluid chromatography (pSFC) has emerged as a "green" alternative for both analytical and preparative-scale separation of HBCD enantiomers. mdpi.com Using a cellulose-based stationary phase, such as cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate), baseline separation of all HBCD enantiomers can be achieved. mdpi.com Interestingly, the elution order of the enantiomers in pSFC can differ from that observed in traditional chiral LC separations. mdpi.com For example, with a specific chiral LC method, (−)-α-HBCD elutes first, followed by (−)-β-, (+)-α-, (+)-β-, δ-, (+)-γ-, ε-, and finally (−)-γ-HBCD. In contrast, a pSFC method may result in an elution order of (−)-α-, (+)-α-, δ-, (−)-γ-, (+)-γ-, ε-, (−)-β-, and finally (+)-β-HBCD. mdpi.com

The table below compares the elution order of HBCD stereoisomers using different chiral chromatography techniques.

| Technique | Stationary Phase | Elution Order | Reference |

|---|---|---|---|

| Chiral Liquid Chromatography (LC) | Permethylated β-cyclodextrin | (−)-α-HBCD, (−)-β-HBCD, (+)-α-HBCD, (+)-β-HBCD, δ-HBCD, (+)-γ-HBCD, ε-HBCD, (−)-γ-HBCD | mdpi.com |

| Packed Column Supercritical Fluid Chromatography (pSFC) | Cellulose tris-(3-chloro-4-methylphenylcarbamate) | (−)-α-HBCD, (+)-α-HBCD, δ-HBCD, (−)-γ-HBCD, (+)-γ-HBCD, ε-HBCD, (−)-β-HBCD, (+)-β-HBCD | mdpi.com |

Quality Assurance and Quality Control in α-Hexabromocyclododecane Analysis

Application of Isotope-Labelled Internal Standards

To ensure the accuracy and precision of α-Hexabromocyclododecane (α-HBCD) analysis, especially at trace levels in complex matrices, the use of isotope-labelled internal standards is a critical component of quality assurance and quality control (QA/QC). nih.govresearchgate.net Stable isotope dilution is a technique that provides high precision and accuracy by compensating for analyte loss during sample preparation and for variations in instrument response. nih.govamazonaws.com